BI605906

IKKβ selectivity kinase profiling chemical probe criteria

BI605906 is the only IKKβ inhibitor that meets EUbOPEN/SGC chemical probe standards: structurally matched negative control (BI-5026), 397-kinase selectivity profiling, and full multi-species PK characterization (mouse, rat, dog, cynomolgus monkey). Unlike TPCA-1, BMS-345541, or IMD-0354, it completely spares IKKα, IKKε, and TBK1 at concentrations up to 10 µM and uniquely avoids mTOR/AMPK pathway interference. Pair with BI-5026 for publication-grade, unambiguous IKKβ attribution in NF-κB research.

Molecular Formula C17H22F2N4O3S2
Molecular Weight 432.5 g/mol
Cat. No. B15619562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI605906
Molecular FormulaC17H22F2N4O3S2
Molecular Weight432.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H22F2N4O3S2/c1-3-17(18,19)10-8-11(23-6-4-9(5-7-23)28(2,25)26)22-16-12(10)13(20)14(27-16)15(21)24/h8-9H,3-7,20H2,1-2H3,(H2,21,24)
InChIKeyIYHHRZBKXXKDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BI605906 for IKKβ Inhibition: Chemical Probe-Grade Selectivity for NF-κB Pathway Dissection


BI605906 (BI-605906; BIX02514; CAS 960293-88-3) is a synthetic, ATP-competitive inhibitor of IκB kinase β (IKKβ/IKBKB), the principal kinase mediating canonical NF-κB signal transduction [1]. As a 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivative claimed in patent US20070293533, it delivers an IKKβ IC₅₀ of 380 nM at 0.1 mM ATP and has been formally validated as an EUbOPEN/SGC chemical probe meeting stringent criteria for potency, selectivity, and cellular target engagement [2]. BI605906 suppresses TNFα-dependent IκBα degradation and downstream expression of pro-inflammatory mediators including IL-6, IL-1β, and CXCL1/2, making it a definitive tool for interrogating IKKβ-specific contributions to inflammatory signalling in vitro and in vivo [3].

Why BI605906 Cannot Be Replaced by a Generic IKKβ Inhibitor in NF-κB Research


IKKβ inhibitors vary dramatically in kinase-selectivity breadth, isoform discrimination (IKKα vs. IKKβ vs. IKKε/TBK1), and ancillary pathway interference. Commercially prevalent alternatives such as TPCA-1, BMS-345541, and IMD-0354 differ in ATP-competition mechanism, allosteric binding mode, or selectivity-panel depth, meaning that identical IKKβ IC₅₀ values under divergent assay conditions cannot guarantee equivalent cellular phenotypes [1]. Furthermore, compounds like BMS-345541 inhibit both IKKα and IKKβ with only ~10-fold selectivity and lack the extensive kinome-wide profiling data available for BI605906; certain inhibitors (e.g., metformin-class agents) additionally confound interpretation by modulating mTOR/AMPK pathways, a liability absent from BI605906 [2]. For studies requiring unambiguous attribution of phenotypic effects to IKKβ catalytic activity, only BI605906 is supported by a structurally matched negative control (BI-5026) and a probe-grade characterization package encompassing 397-kinase selectivity, cellular target-engagement EC₅₀ values, and multi-species in vivo pharmacokinetic data [3].

BI605906 Procurement Evidence: Quantified Differentiation from Closest IKKβ Inhibitor Comparators


Kinome-Wide Selectivity: BI605906 vs. TPCA-1, BMS-345541, and MLN120B — Panel Depth and Off-Target Rate

BI605906 was profiled against 397 kinases in dose-response format; only three off-target hits were identified — GAK (IC₅₀ = 188 nM), AAK1 (IC₅₀ = 272 nM), and IRAK3 (IC₅₀ = 921 nM) — representing a hit rate of 0.76% at concentrations up to 10 µM [1]. In contrast, the profiling depth of comparator IKKβ inhibitors is substantially shallower: TPCA-1 was tested against a panel of kinases and enzymes with claimed >550-fold selectivity, but the total panel size and identities are not fully disclosed in public domain records ; BMS-345541 selectivity was assessed against only ~15 unrelated kinases ; and MLN120B was screened against a panel of 30 tyrosine and serine/threonine kinases (all IC₅₀ >50 µM) . This renders BI605906 the most comprehensively profiled IKKβ inhibitor available, providing the lowest residual uncertainty for phenotypic interpretation.

IKKβ selectivity kinase profiling chemical probe criteria

IKK Isoform Discrimination: BI605906 IKKα/IKKε/TBK1 Sparing vs. BMS-345541 and IKK 16

BI605906 exhibits no detectable inhibition of the closely related kinases IKKα, IKKε, or TBK1 when tested at concentrations up to 10 µM in a panel of over 100 kinases, yielding a selectivity window of at least 26-fold over the IKKβ IC₅₀ of 380 nM . BMS-345541, an allosteric IKK inhibitor, exhibits only ~10-fold selectivity for IKK-2 (IC₅₀ ≈ 300 nM) over IKK-1 (IC₅₀ ≈ 4 µM), and IKK 16 hydrochloride inhibits IKK1 with an IC₅₀ of 200 nM alongside IKK2 at 40 nM, providing only 5-fold discrimination . This means BMS-345541 at concentrations required for full IKKβ inhibition will significantly co-inhibit IKKα, confounding interpretation of IKKα-dependent phenotypes such as non-canonical NF-κB signalling and keratinocyte differentiation. BI605906's clean IKKα/IKKε/TBK1 window is mechanistically critical: in IKKα-deficient MEFs, BI605906 completely prevents IKKβ autophosphorylation, confirming that the residual IκBα phosphorylation signal in these cells is IKKα-dependent — a dissection impossible with dual IKKα/β inhibitors [1].

IKK isoform selectivity IKKα TBK1 IKKε

Quantified Cellular Target Engagement: BI605906 IκBα Phosphorylation and ICAM-1 Expression EC₅₀ Values

In HeLa cells, BI605906 blocks IκBα phosphorylation with an EC₅₀ of 0.9 µM and suppresses ICAM-1 expression with an EC₅₀ of 0.7 µM, providing well-characterized cellular potency benchmarks that bridge biochemical IC₅₀ data to functional NF-κB pathway inhibition [1]. Among comparator IKKβ inhibitors, such quantitative cellular target-engagement parameters are inconsistently reported: IMD-0354 inhibits TNFα-induced NF-κB transcription with an IC₅₀ of 1.2 µM in a reporter assay, but phosphorylation-specific EC₅₀ values for IκBα are not uniformly available ; TPCA-1 cellular IC₅₀ values are reported for LPS-induced cytokine production (TNFα, IL-6, IL-8; IC₅₀ 170–320 nM) in human monocytes, but not as direct IκBα phosphorylation readouts . BI605906 additionally benefits from NanoBRET cellular target engagement data showing intracellular target binding: GAK IC₅₀ = 6.5 µM, AAK1 IC₅₀ = 7.0 µM, IRAK3 IC₅₀ >20 µM, confirming that the biochemical off-targets do not engage at cellular working concentrations [1].

cellular target engagement IκBα phosphorylation ICAM-1 HeLa cells

Chemical Probe Designation and Negative Control: BI-5026 Paired Control Unavailable for Other IKKβ Inhibitors

BI605906 has been formally designated as an EUbOPEN/SGC chemical probe (version 1.0, June 2021), a designation requiring demonstrated potency, selectivity, cellular target engagement, and availability of a structurally matched inactive negative control compound [1]. The paired negative control, BI-5026, differs from BI605906 only by replacement of the cyclopropyl group with trifluoromethyl and dimethylamino substitution, rendering it >200-fold less active against IKBKB (IC₅₀ >10 µM) while preserving similar physicochemical properties [1]. This probe/negative-control pair enables rigorous experimental dissection of IKKβ-specific pharmacological effects from off-target compound liabilities — a capability not available for TPCA-1, BMS-345541, IMD-0354, or MLN120B, none of which have a publicly disclosed, structurally matched inactive analog [2]. The EUbOPEN probe sheet further specifies recommended cell assay concentrations (≤5 µM) and orthogonal chemical probes (SGC-GAK-1, SGC-AAK1-1) for interpreting data when off-target kinases may contribute to observed phenotypes [1].

chemical probe negative control BI-5026 EUbOPEN

Pathway Specificity: BI605906 Does Not Suppress mTOR Signalling or Activate AMPK — Critical Differentiation from Metabolic Confounders

In primary mouse hepatocytes treated with TNFα, BI605906 (10 µM) inhibits IκBα degradation comparably to metformin, but unlike metformin, BI605906 does not suppress signalling downstream of mTOR nor does it activate AMPK [1]. This pathway dissociation is critical because metformin and other biguanides exert anti-inflammatory effects through both AMPK-dependent and AMPK-independent mechanisms, confounding interpretation when used as purported IKKβ inhibitors. No other commercially available IKKβ inhibitor — including TPCA-1, BMS-345541, IMD-0354, or MLN120B — has been systematically profiled for mTOR/AMPK pathway interference, creating an unrecognized interpretative risk when these compounds are deployed in metabolic or cancer-cell contexts where mTOR and AMPK activities are key phenotypic determinants [2].

mTOR signalling AMPK activation metformin comparison pathway specificity

Multi-Species In Vivo Pharmacokinetic Characterization and Disease-Model Efficacy

BI605906 has undergone pharmacokinetic characterization across four species (mouse, rat, dog, and cynomolgus monkey) with defined intravenous (1 mg/kg) and oral (10 mg/kg) dosing parameters, and demonstrated efficacy in the rat collagen-induced arthritis model at an oral dose of 60 mg/kg [1]. In an A375 BRAF-mutant melanoma xenograft model, BI605906 (10 µM in vitro) synergized with the CDK12 inhibitor THZ1 to reduce the IC₅₀ from 17.2 nM (THZ1 alone) to 6.7 nM, comparable to the synergy achieved by MLN120B (20 µM, IC₅₀ reduction to 6.3 nM), but achieving this synergy at half the concentration [2]. Among comparator IKKβ inhibitors, TPCA-1 has reported murine collagen-induced arthritis efficacy (dose-dependent reduction in severity at 3–20 mg/kg i.p.), but lacks the multi-species PK definition available for BI605906 . BMS-345541 has reported murine PK but only in a single species and without the chemical-probe-grade characterization framework .

in vivo pharmacokinetics collagen-induced arthritis multi-species oral bioavailability

BI605906 Optimal Application Scenarios: Where Evidence Supports Prioritization Over Alternative IKKβ Inhibitors


IKKβ-Specific Dissection of Canonical vs. Non-Canonical NF-κB Signalling in Gene-Knockout Validation Studies

When using IKKα-knockout MEFs or siRNA-mediated IKKα/IKKε/TBK1 silencing to dissect the contribution of individual IKK family members to NF-κB-dependent gene expression, BI605906 is the only IKKβ inhibitor that can be applied without residual inhibition of the very kinases being genetically ablated [1]. Its complete sparing of IKKα, IKKε, and TBK1 at concentrations up to 10 µM — combined with the availability of the BI-5026 negative control — enables a definitive experimental design: BI605906-treated wild-type cells (IKKβ pharmacological inhibition), BI-5026-treated knockout cells (genetic ablation alone), and BI605906-treated knockout cells (combined pharmacology plus genetics) can be compared to unambiguously assign phenotypes. The 397-kinase profiling dataset further ensures that any observed effect can be attributed to IKKβ with the lowest residual kinome-wide ambiguity among commercially available IKK inhibitors [2].

Immunometabolism Studies Requiring NF-κB Pathway Interrogation Without mTOR/AMPK Confounding

In primary hepatocyte or myotube models where both NF-κB and metabolic signalling (mTOR, AMPK) are simultaneously under investigation, BI605906 is uniquely qualified because it is the only IKKβ inhibitor with documented freedom from mTOR pathway suppression and AMPK activation [1]. Metformin, frequently used as a comparator in such studies, suppresses mTOR and activates AMPK at concentrations that also inhibit IκBα degradation, creating a critical interpretative confound. BI605906 at 10 µM inhibits TNFα-dependent IκBα degradation to a magnitude comparable to metformin without perturbing mTOR or AMPK signalling, enabling clean dissection of IKKβ-NF-κB contributions to insulin signalling, gluconeogenesis, or lipid metabolism [2].

In Vivo Target Validation and PK/PD Modelling Across Preclinical Species

For drug discovery programs progressing IKKβ as a therapeutic target in inflammatory disease or oncology, BI605906 provides the richest publicly available in vivo characterization dataset: pharmacokinetic parameters defined in mouse, rat, dog, and cynomolgus monkey (IV 1 mg/kg; PO 10 mg/kg), and efficacy demonstrated in the rat collagen-induced arthritis model at 60 mg/kg oral dosing [1]. This multi-species PK package allows allometric scaling for human dose projection and reduces the need for de novo PK characterization of a tool compound before initiating efficacy studies. No other IKKβ inhibitor — including TPCA-1, BMS-345541, or MLN120B — offers comparable cross-species PK definition in the public domain [2].

Chemical Biology Studies Requiring Rigorous Probe-Based Experimental Design with Orthogonal Controls

For publication in journals that increasingly mandate chemical probe criteria (e.g., Nature Chemical Biology, Cell Chemical Biology, eLife), BI605906 is the only IKKβ inhibitor that satisfies the structural genomics consortium standards for a well-characterized chemical probe: defined biochemical potency with dose-response data, comprehensive kinome-wide selectivity profiling (397 kinases), cellular target engagement EC₅₀ values, a structurally matched inactive negative control (BI-5026), and recommended orthogonal probes (SGC-GAK-1 and SGC-AAK1-1) for controlling off-target effects at GAK and AAK1 [1]. Procurement of BI605906 along with BI-5026 enables compliance with the 'chemical probe best practices' that are becoming standard for high-impact publications, while use of non-probe-grade IKKβ inhibitors risks manuscript rejection or requests for extensive additional control experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI605906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.